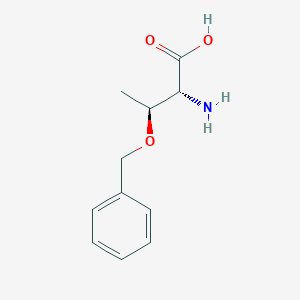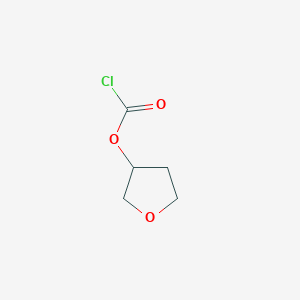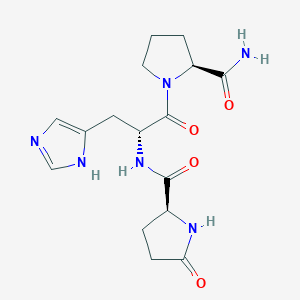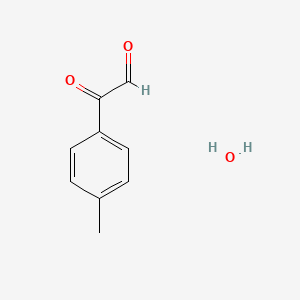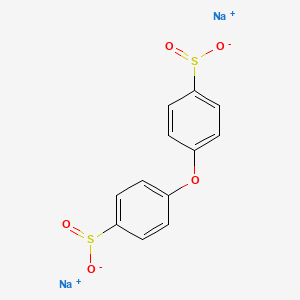
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline
概要
説明
The compound "4-(2-(Pyrrolidin-1-yl)ethoxy)aniline" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various aniline derivatives and related compounds, which can provide insights into the chemical behavior and properties of similar structures. Aniline derivatives are a significant class of compounds in organic chemistry and are often used as intermediates in the synthesis of pharmaceuticals, dyes, and other organic materials .
Synthesis Analysis
The synthesis of aniline derivatives can involve various methods, including C-H amination, cross-coupling reactions, and reduction of imines. For instance, the use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate is discussed, which could be a potential method for synthesizing related compounds . Cross-coupling reactions are also mentioned as a method for synthesizing 2-(pyridyl)anilines, which could be adapted for the synthesis of "this compound" . Additionally, the stepwise reduction of an imine to a secondary amine is described, which could be relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial for their reactivity and properties. The crystal structure of related compounds, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, has been determined, providing insights into the molecular conformation and potential reactivity of similar aniline derivatives . The dihedral angles between different rings in the molecules and the presence of substituents can significantly influence the molecular properties .
Chemical Reactions Analysis
Aniline derivatives can participate in various chemical reactions, including amination, deprotonation, and reactions with electrophiles. The reactivity of these compounds can be influenced by the presence of directing groups, as seen in the amination reactions mediated by cupric acetate . Deprotonation reactions of anilines and their derivatives are also discussed, which could be relevant for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of bulky N-alkyl groups in 4-(anilino)pyrrole-2-carboxamides has been shown to increase binding affinity for certain receptors . Crystal structure analysis and Hirshfeld surface analysis can provide further insight into the intermolecular interactions and stability of these compounds . Additionally, NMR chemical shifts can be influenced by substituent effects, which can be analyzed using linear free-energy relationships .
科学的研究の応用
Insecticide Development
One application of derivatives related to 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline is in the development of potential insecticides. Piperazine derivatives, designed based on classical serotonin receptor ligands, showed selective insecticidal bioactivities against tested pests. These compounds were synthesized using rapid ionic liquid-supported parallel synthesis methods (Shen, Wang, & Song, 2013).
Crystal Structure and Molecular Studies
The crystal structure of compounds structurally similar to this compound, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA), has been investigated. Studies included Hirshfeld surface analysis to understand intermolecular interactions and density functional theory (DFT) calculations for molecular properties. This research is crucial for understanding the geometric and electronic properties of these molecules (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
Nonlinear Optical (NLO) Applications
Organic binary solids with phenolic coformers, including N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline, have been synthesized for potential applications in nonlinear optics (NLO). These compounds, characterized by their crystal structures, offer insights into factors influencing the formation of polar crystals, relevant in NLO technologies (Draguta, Fonari, Leonova, & Timofeeva, 2015).
Antibacterial Agents
Derivatives of this compound, like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, have been explored as fluorinated compounds with broad-spectrum antibacterial activities. These compounds have shown effectiveness against both gram-positive and gram-negative bacteria, surpassing the activities of similar unfluorinated compounds (Stefancich, Artico, Corelli, Massa, Panico, & Simonetti, 1985).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Biochemical Pathways
Similar compounds have been found to be involved in various biochemical pathways .
Result of Action
Similar compounds have been found to have various biological effects .
Action Environment
The action, efficacy, and stability of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
特性
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYZNDKWNPQQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424631 | |
| Record name | 4-(2-(pyrrolidin-1-yl)ethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50609-01-3 | |
| Record name | 4-(2-(pyrrolidin-1-yl)ethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-(pyrrolidin-1-yl)ethoxy) aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3023466.png)

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B3023468.png)


![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-5,10,15,20,25,30,35,40-Octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B3023472.png)

